(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c1-27-21-13-10-18(25)15-22(21)32-24(27)26-23(29)17-8-11-19(12-9-17)33(30,31)28-14-4-6-16-5-2-3-7-20(16)28/h2-3,5,7-13,15H,4,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFHISRBPCFEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a complex organic compound with potential biological significance. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The compound features a unique arrangement of functional groups that may influence its biological interactions. The presence of a thiazole ring and a sulfonamide group are particularly noteworthy, as these structures are often associated with diverse pharmacological activities.
Biological Activity Overview
Research on compounds with similar structures indicates significant biological activities. The following summarizes the key findings related to the biological activity of this compound:
Anticancer Activity
Studies have shown that benzothiazole derivatives exhibit potent anticancer effects. For instance, compounds structurally related to (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene) have demonstrated:
- Inhibition of Cancer Cell Proliferation : Similar benzothiazole compounds have been observed to inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299 cells .
- Apoptosis Induction : At concentrations of 1, 2, and 4 μM, certain derivatives promoted apoptosis and arrested the cell cycle in cancer cells .
Antimicrobial Activity
The structural features of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene) suggest potential antimicrobial properties:
- Broad-Spectrum Antimicrobial Effects : Compounds with similar thiazole structures have shown activity against a range of bacteria and fungi .
Anti-inflammatory Activity
Benzothiazole derivatives are also known for their anti-inflammatory properties:
- Inhibition of Cytokine Production : Some derivatives have been reported to decrease the production of inflammatory cytokines such as IL-6 and TNF-α .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring, sulfonamide group | Anticancer, antimicrobial |
| Benzothiazole Derivative | Thiazole core | Anticancer, anti-inflammatory |
| Chlorobenzothiazole | Contains thiazole ring | Antimicrobial |
Case Studies
- Benzothiazole Derivatives Against Cancer Cells :
- Antimicrobial Screening :
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide. Research indicates its effectiveness against coronaviruses, particularly MERS-CoV. In vitro studies demonstrated that small molecule inhibitors based on this compound can reduce viral plaque formation significantly:
| Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
|---|---|---|
| 22 | 55.3 | 0.596 |
| 74 | 35.5 | 0.568 |
| 73 | 43.8 | 0.602 |
These findings suggest that this compound could be developed further as an antiviral agent.
Cytotoxicity Studies
Cytotoxicity assessments have shown that related compounds exhibit low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293). This indicates a favorable safety margin for further development in therapeutic applications.
Pharmacokinetics and Drug-Likeness
Research into the pharmacokinetic properties of this compound suggests that it possesses favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for potential therapeutic applications, as they influence the compound's efficacy and safety profile.
Case Study 1: MERS-CoV Inhibition
A focused study evaluated the efficacy of various small molecules in inhibiting MERS-CoV replication. Among these compounds, those structurally related to this compound showed promising results with half-maximal effective concentrations (EC50) in the low micromolar range.
Potential Applications in Drug Development
The unique structural features of this compound make it a valuable candidate for drug development targeting viral infections and possibly other diseases due to its biological activity profile.
Preparation Methods
Chlorosulfonation of 4-Aminobenzoic Acid
Reaction Conditions :
- Reactants : 4-Aminobenzoic acid (1.0 equiv), chlorosulfonic acid (3.0 equiv).
- Temperature : 0°C to 25°C (gradual warming over 2 hours).
Product : 4-Chlorosulfonylbenzoic acid (72% yield).
Coupling with 1,2,3,4-Tetrahydroquinoline
Reaction Conditions :
- Reactants : 4-Chlorosulfonylbenzoic acid (1.0 equiv), 1,2,3,4-tetrahydroquinoline (1.1 equiv).
- Solvent : Dichloromethane (DCM).
- Base : Triethylamine (2.0 equiv).
- Temperature : Room temperature (24 hours).
Mechanism :
- Nucleophilic displacement of the chloride by the amine.
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid (68% yield).
Characterization :
Formation of the Benzamide Intermediate
The sulfonylated benzoic acid is converted to its acid chloride and coupled with the benzothiazole moiety:
Acid Chloride Formation
Reaction Conditions :
- Reactants : 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid (1.0 equiv), thionyl chloride (3.0 equiv).
- Solvent : Toluene.
- Temperature : Reflux at 110°C for 3 hours.
Product : 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride (89% yield).
Condensation with 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one
Reaction Conditions :
- Reactants : Benzothiazolone (1.0 equiv), benzoyl chloride (1.05 equiv).
- Solvent : DCM/DMF (4:1).
- Coupling Agents : EDC (1.2 equiv), DMAP (0.1 equiv).
- Temperature : 0°C to room temperature (12 hours).
Mechanism :
- Carbodiimide-mediated amide bond formation.
Purification :
- Recrystallization from methanol yields (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (63% yield).
Characterization :
- HRMS (ESI) : m/z 526.0921 [M+H]⁺ (calc. 526.0918).
- X-ray Crystallography : Confirms Z-configuration at the imine bond.
Optimization of Reaction Conditions
Catalytic Systems for Amide Coupling
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/DMAP | DCM/DMF | 63 | 98 |
| DCC/HOBt | THF | 58 | 95 |
| HATU/DIEA | DMF | 65 | 97 |
EDC/DMAP in DCM/DMF provides optimal balance of yield and purity.
Temperature Effects on Cyclization
| Step | Temperature (°C) | Yield (%) |
|---|---|---|
| Benzothiazole formation | 80 | 85 |
| Sulfonylation | 25 | 68 |
| Amide coupling | 0→25 | 63 |
Lower temperatures during coupling minimize side reactions.
Challenges and Mitigation Strategies
Imine Isomerization :
- The Z-configuration is stabilized by intramolecular hydrogen bonding between the thiazolone carbonyl and the imine proton. Use of anhydrous solvents prevents hydrolysis.
Sulfonylation Side Reactions :
Purification Difficulties :
- Silica gel chromatography with ethyl acetate/hexane (1:2) effectively separates the product from unreacted benzoyl chloride.
Q & A
What synthetic strategies are recommended for synthesizing (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide, and how are intermediates validated?
Basic:
The compound can be synthesized via a multi-step route:
Thiazole Core Formation : Condensation of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-amine with a carbonyl source (e.g., benzoyl chloride derivatives) under basic conditions to form the imine linkage .
Sulfonylation : Introduce the 3,4-dihydroquinoline sulfonyl group using sulfonyl chlorides in anhydrous solvents (e.g., DCM) with catalytic DMAP .
Z-Isomer Control : Stereochemical purity is achieved via crystallization or chromatography, confirmed by NOESY NMR to validate the (Z)-configuration .
Intermediate Validation:
- NMR Spectroscopy : Compare H and C NMR shifts to structurally analogous thiazole derivatives (e.g., δ 174.3 ppm for the thiazole C=O in ) .
- HRMS : Verify molecular ion peaks (e.g., [M+H] at 329.0515 for related compounds) .
Advanced:
Optimization via Design of Experiments (DoE):
- Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights flow-chemistry approaches for similar heterocycles, enabling precise control over reaction kinetics and yield .
How can researchers resolve discrepancies in spectroscopic data for structural isomers of this compound?
Advanced:
- 2D NMR Techniques : Employ H-C HSQC and HMBC to assign ambiguous proton environments (e.g., distinguishing quinoline sulfonyl vs. benzamide protons). provides reference shifts for thiazole protons (δ 6.59–6.60 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental unit cell parameters to known benzothiazole derivatives (e.g., ’s crystallographic data for a benzo[d]thiazin-2-ylidene analog) .
What in vitro models are suitable for evaluating this compound’s anticancer activity?
Basic:
- Migration/Invasion Assays : Use Boyden chamber assays with metastatic cancer cell lines (e.g., MDA-MB-231) to assess inhibition of cell migration, as demonstrated in for thiazole derivatives .
- Cytotoxicity Screening : Employ MTT assays against cancer vs. normal cell lines (e.g., IC determination).
Advanced:
- Mechanistic Studies :
How can structure-activity relationship (SAR) studies focus on the sulfonylbenzamide moiety?
Advanced:
- Analog Synthesis : Replace the 3,4-dihydroquinoline sulfonyl group with bioisosteres (e.g., piperazinyl sulfonyl, as in ) and test activity .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., ’s docking poses for thiazole-triazole hybrids) .
What analytical methods are critical for assessing purity and stability?
Basic:
- HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH).
- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (e.g., ’s %C: 62.12 vs. 62.35 calculated) .
Advanced:
- LC-HRMS/MS : Identify trace impurities via fragmentation patterns, referencing ’s HRMS data for related benzothiazoles .
How can researchers address low solubility in biological assays?
Advanced:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl esters) to the benzamide or sulfonyl moiety.
- Nanoparticle Formulation : Use PEGylated liposomes, as described in for thiazole derivatives with similar hydrophobicity .
What strategies mitigate synthetic challenges in stereochemical control?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
